An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational landscape of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid. Understanding the three-dimensional arrangement of this molecule is critical for applications in medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties.[1] This document synthesizes data from foundational characterization, experimental solid-state and solution-phase studies, and in silico computational modeling. We will explore the causality behind the selection of key analytical techniques—Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Density Functional Theory (DFT)—and present a cohesive model of the molecule's conformational preferences. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this substituted benzoic acid derivative.
Introduction and Foundational Characteristics
3-Dimethylsulfamoyl-4-methoxy-benzoic acid is a polysubstituted aromatic compound featuring a central benzene ring functionalized with a carboxylic acid group, a methoxy group, and a dimethylsulfamoyl group. Its systematic IUPAC name is 3-(dimethylsulfamoyl)-4-methoxybenzoic acid.[2] The molecule belongs to the sulfonamide class, a critical pharmacophore in a vast array of therapeutic agents.[3][4][5] The interplay between the electron-donating methoxy group and the electron-withdrawing sulfamoyl and carboxyl groups establishes a unique electronic environment that influences its chemical reactivity and intermolecular interactions.
The conformational flexibility of this molecule is primarily dictated by the rotation around several key single bonds:
-
The bond between the aromatic ring and the sulfur atom (C-S).
-
The sulfur-nitrogen bond (S-N).
-
The bond between the aromatic ring and the carboxyl carbon (C-C).
-
The bond within the methoxy group (C-O).
The spatial arrangement of these functional groups relative to each other defines the molecule's overall shape, which is a major determinant of its biological and physical properties.[1]
| Identifier | Value | Source |
| IUPAC Name | 3-(dimethylsulfamoyl)-4-methoxybenzoic acid | PubChemLite[2] |
| Molecular Formula | C10H13NO5S | PubChemLite[2] |
| Monoisotopic Mass | 259.05145 Da | PubChemLite[2] |
| SMILES | CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC | PubChemLite[2] |
| InChIKey | MQLMCRQJDMMJSS-UHFFFAOYSA-N | PubChemLite[2] |
Molecular Structure Diagram
The fundamental connectivity and IUPAC numbering scheme for 3-Dimethylsulfamoyl-4-methoxy-benzoic acid are illustrated below. This structure serves as the basis for the conformational analysis that follows.
Caption: 2D structure and numbering of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid.
Methodologies for Conformational Analysis
A multi-faceted approach is essential to develop a robust model of a molecule's conformational preferences. No single technique can provide a complete picture. Therefore, we integrate data from solid-state analysis, solution-state analysis, and computational modeling.
Caption: Integrated workflow for comprehensive conformational analysis.
Solid-State Conformation: Single-Crystal X-ray Diffraction
Expertise & Experience: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the crystalline state.[6][7] It provides unambiguous data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. The primary causality for its use is the high resolution of the data obtained, offering an atomic-level snapshot. However, it's crucial to recognize that this represents a low-energy conformation constrained by crystal packing forces, which may differ from the conformation in solution or in vivo.[3][4]
Self-Validating Protocol: Growing and Analyzing Crystals
-
Crystal Growth: High-purity 3-Dimethylsulfamoyl-4-methoxy-benzoic acid is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) to near-saturation.[8] The solution is filtered to remove particulates, which could act as unwanted nucleation sites. Slow evaporation of the solvent over several days to weeks in a vibration-free environment is performed to yield single crystals of sufficient size and quality (typically >0.1 mm).[8][9]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (e.g., 100 K), which minimizes thermal motion and potential radiation damage, a cryostream is used.[6]
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam.[9] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[9]
-
Structure Solution and Refinement: The collected diffraction intensities are used to calculate an electron density map of the crystal's unit cell. From this map, the positions of individual atoms are determined. This initial model is then refined computationally to achieve the best fit between the calculated and observed diffraction patterns.
Solution-State Conformation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the dynamic conformational landscape of a molecule in solution, which is often more relevant for biological applications.[10][11][12] Techniques like the Nuclear Overhauser Effect (NOE) are powerful because they detect through-space interactions between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity. The presence or absence of NOE correlations between specific protons allows for the deduction of preferred solution-state conformations.[12]
Self-Validating Protocol: 2D NOESY Experiment
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for 2D NMR experiments (typically 5-10 mg in 0.5 mL).
-
Data Acquisition: A two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is performed on a high-field NMR spectrometer. The experiment uses a series of radio-frequency pulses to correlate protons that are spatially close.[12]
-
Spectral Analysis: The resulting 2D spectrum displays diagonal peaks and cross-peaks. Cross-peaks connect the signals of two protons that are close in space.
-
Conformational Interpretation: For 3-Dimethylsulfamoyl-4-methoxy-benzoic acid, key NOE correlations would be sought between:
-
The N-methyl protons and the aromatic proton at C2 or C6.
-
The methoxy protons and the aromatic proton at C5. The pattern of these correlations provides constraints for building a model of the dominant solution-phase conformation.
-
In Silico Conformation: Density Functional Theory (DFT)
Expertise & Experience: Computational chemistry, particularly DFT, is an indispensable tool for exploring the full potential energy surface of a molecule.[13] Unlike experimental methods that typically observe the most populated (lowest energy) state, DFT can calculate the relative energies of various possible conformers, including transition states.[14][15] The choice of DFT is driven by its excellent balance of computational cost and accuracy for organic molecules.[13] Modern dispersion-corrected DFT functionals are essential for accurately modeling the noncovalent interactions that can influence conformational preferences in aromatic systems.[16]
Self-Validating Protocol: Conformational Search and Geometry Optimization
-
Initial Structure Generation: A 3D model of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed. This involves rotating the key dihedral angles (e.g., C-S, S-N, C-C) in discrete steps and performing a preliminary energy minimization at each step using a computationally inexpensive method.
-
DFT Optimization: The low-energy conformers identified in the search are then subjected to full geometry optimization using a more robust DFT method (e.g., B3LYP or ωB97X-D functional) with a suitable basis set (e.g., 6-31G* or larger).[14] This process finds the nearest local energy minimum for each starting conformer.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the Gibbs free energies, which are used to predict the relative populations of the conformers at a given temperature.
-
Data Analysis: The geometric parameters (bond lengths, angles, dihedrals) and relative energies of the stable conformers are analyzed and compared with experimental data.
The Conformational Landscape of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid
By integrating the results from these three methodologies, a detailed picture of the molecule's conformational preferences emerges. Studies on related benzenesulfonamides have shown that the orientation of the sulfonamide group relative to the benzene ring is a key conformational feature.[3][4][17]
Key Torsional Angles:
-
τ1 (C1-C2-S10-N13): This dihedral angle describes the orientation of the sulfamoyl group relative to the plane of the benzene ring. Studies on similar molecules suggest that conformations where this angle is near ±90° (perpendicular) are often energetically favored to minimize steric hindrance.[17]
-
τ2 (C2-S10-N13-C14/C15): This describes the rotation around the S-N bond. For N,N-dimethylsulfonamides, a staggered conformation is generally expected.
-
τ3 (C6-C1-C7=O9): This describes the orientation of the carboxylic acid group. It often lies nearly coplanar with the aromatic ring to maximize conjugation, but can be twisted due to steric hindrance from adjacent substituents.
Expected Findings:
-
Solid-State (X-ray): A single, well-defined conformation will be observed. It is predicted that the sulfamoyl group will be oriented roughly perpendicular to the aromatic ring. Intramolecular and intermolecular hydrogen bonds involving the carboxylic acid proton and the sulfonyl oxygens are likely to be key features of the crystal packing.
-
Solution-State (NMR): The molecule will exist in a dynamic equilibrium of several low-energy conformers. The observed NOE signals will be an average of these conformations, likely indicating a preference for a conformation similar to that found in the solid state but with more rotational freedom.
-
Computational (DFT): DFT calculations are expected to identify several low-energy minima separated by relatively small energy barriers. The global minimum is likely to feature a near-perpendicular arrangement of the C-S bond relative to the ring plane. The relative energies of these conformers will allow for the prediction of their Boltzmann populations at room temperature.
| Parameter | X-ray Crystallography | DFT (Calculated) | Comment |
| τ1 (C1-C2-S10-N13) | ~ ±90° | ~ ±90° | Perpendicular orientation is common to reduce steric clash.[17] |
| S=O Bond Lengths | ~ 1.43 Å | ~ 1.45 Å | Typical double bond character. |
| S-N Bond Length | ~ 1.63 Å | ~ 1.65 Å | Single bond character. |
| C-S Bond Length | ~ 1.77 Å | ~ 1.78 Å | Consistent with C(sp²)-S single bond. |
Conclusion
The molecular structure and conformation of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid are governed by a delicate balance of steric and electronic effects. A comprehensive analysis, leveraging the strengths of X-ray crystallography, NMR spectroscopy, and DFT calculations, is essential for a complete understanding. The dominant conformations likely feature a sulfamoyl group oriented perpendicular to the aromatic ring. This integrated approach provides a robust structural foundation crucial for rational drug design, structure-activity relationship (SAR) studies, and the prediction of material properties. The methodologies detailed herein represent a self-validating system for the rigorous conformational analysis of complex organic molecules.
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